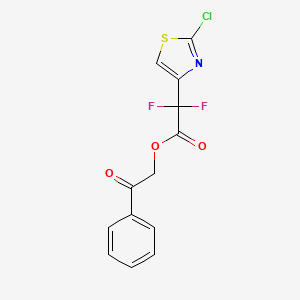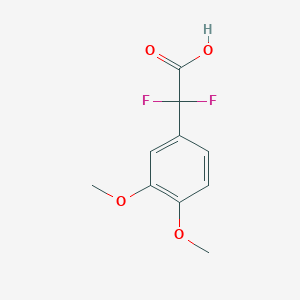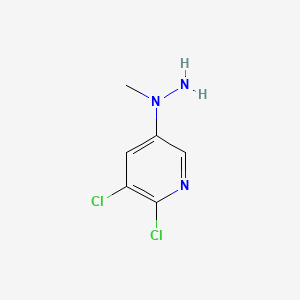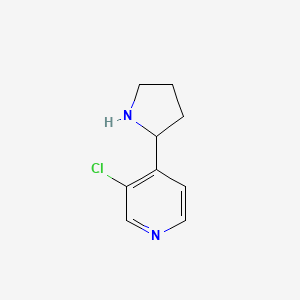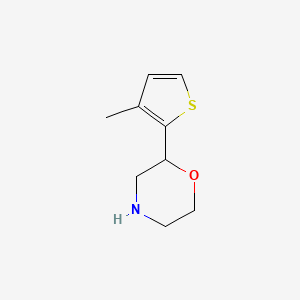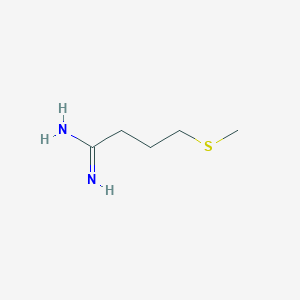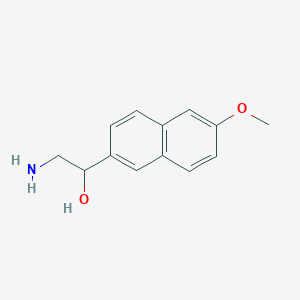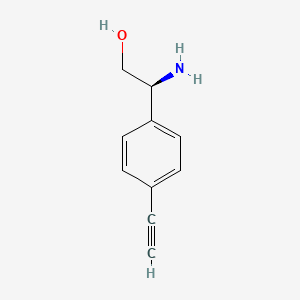
3-Cyclopropyl-4,4-difluorobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-4,4-difluorobutanoic acid is an organic compound characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4,4-difluorobutanoic acid can be achieved through several methods. One common approach involves the alkylation of cyclopropyl cyanide followed by hydrolysis to yield the desired acid . Another method includes the use of cyclopropyl-substituted intermediates, which undergo further functionalization to introduce the difluorobutanoic acid moiety .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ robust reaction conditions and readily available starting materials to facilitate large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-4,4-difluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acid to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations.
Major Products
Major products formed from these reactions include cyclopropyl-substituted ketones, alcohols, and various substituted butanoic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Cyclopropyl-4,4-difluorobutanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-4,4-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts strain to the molecule, making it reactive and capable of participating in various chemical transformations. The fluorine atoms enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropyl-4,4,4-trifluorobutanoic acid: Similar in structure but with an additional fluorine atom, leading to different reactivity and properties.
Cyclopropyl-substituted benzoxazines: These compounds share the cyclopropyl group but differ in their core structure and applications.
Uniqueness
3-Cyclopropyl-4,4-difluorobutanoic acid is unique due to its specific combination of a cyclopropyl group and two fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C7H10F2O2 |
|---|---|
Peso molecular |
164.15 g/mol |
Nombre IUPAC |
3-cyclopropyl-4,4-difluorobutanoic acid |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)5(3-6(10)11)4-1-2-4/h4-5,7H,1-3H2,(H,10,11) |
Clave InChI |
GMTOCRNOGKEJDC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(CC(=O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





